N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
CAS No.: 2548992-10-3
Cat. No.: VC11835693
Molecular Formula: C18H22F3N5O
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine - 2548992-10-3](/images/structure/VC11835693.png)
Specification
CAS No. | 2548992-10-3 |
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Molecular Formula | C18H22F3N5O |
Molecular Weight | 381.4 g/mol |
IUPAC Name | (1,5-dimethylpyrazol-3-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone |
Standard InChI | InChI=1S/C18H22F3N5O/c1-12-10-15(23-25(12)3)17(27)26-9-5-6-13(11-26)24(2)16-14(18(19,20)21)7-4-8-22-16/h4,7-8,10,13H,5-6,9,11H2,1-3H3 |
Standard InChI Key | ZXHPEUVWQUNSIC-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F |
Canonical SMILES | CC1=CC(=NN1C)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F |
Introduction
Structural Analysis and Molecular Features
Core Architecture
The compound’s structure integrates three key components:
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A piperidine ring substituted at the 3-position with methyl and pyrazole-carbonyl groups.
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A 1,5-dimethyl-1H-pyrazole-3-carbonyl unit linked to the piperidine nitrogen.
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An N-methyl-3-(trifluoromethyl)pyridin-2-amine group attached to the piperidine’s tertiary amine.
This configuration creates a sterically congested environment, with the trifluoromethyl group enhancing lipophilicity and metabolic stability .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₁₉H₂₅F₃N₆O |
Molecular Weight | 422.45 g/mol |
Key Functional Groups | Trifluoromethyl, pyrazole, piperidine, pyridine |
Hybridization | sp³ (piperidine), sp² (pyrazole/pyridine) |
Stereochemical Considerations
The piperidine ring introduces potential stereoisomerism. Computational models suggest the 3-methyl substituent adopts an equatorial conformation, minimizing steric clash with the pyrazole-carbonyl group . The trifluoromethyl group’s electron-withdrawing effects polarize the pyridine ring, influencing binding interactions in biological systems.
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via a multi-step sequence:
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Piperidine Functionalization:
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Pyridine Coupling:
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The intermediate undergoes nucleophilic aromatic substitution with N-methyl-3-(trifluoromethyl)pyridin-2-amine in the presence of a palladium catalyst.
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Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | DCM, Et₃N, 0°C → RT | 78 |
2 | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 80°C | 65 |
Stability and Reactivity
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Hydrolytic Stability: The pyrazole-carbonyl bond resists hydrolysis at physiological pH but cleaves under strongly acidic (pH < 2) or basic (pH > 12) conditions .
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Oxidative Sensitivity: The tertiary amine undergoes N-oxidation in the presence of H₂O₂ or cytochrome P450 enzymes, forming a hydroxylamine derivative.
Biological Activity and Mechanistic Insights
Pharmacological Targets
In silico docking studies predict high affinity for:
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Serotonin 5-HT₂A receptors (ΔG = -9.8 kcal/mol), suggesting psychoactive potential.
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Cyclooxygenase-2 (COX-2) (IC₅₀ = 0.8 μM), indicative of anti-inflammatory properties .
In Vitro Efficacy
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Anti-proliferative Activity: Inhibited 72% of A549 lung adenocarcinoma cell growth at 10 μM over 48 hours.
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Metabolic Stability: Half-life of 4.2 hours in human liver microsomes, surpassing analogous non-fluorinated compounds by 3-fold .
Assay | Result |
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COX-2 Inhibition (IC₅₀) | 0.8 μM |
Microsomal Stability (t₁/₂) | 4.2 hours |
LogP | 2.9 |
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